

Spectroscopic Analysis of Methyl 5-methoxypent-4-enoate: A Technical Guide

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Compound of Interest

Compound Name: **Methyl 5-methoxypent-4-enoate**

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This technical guide provides a detailed analysis of the spectroscopic data for **Methyl 5-methoxypent-4-enoate**, a valuable intermediate in organic synthesis. Due to the limited availability of comprehensive experimental data in public databases, this document combines reported data with predicted spectroscopic values to offer a thorough characterization.

Core Spectroscopic Data

The spectroscopic data for **Methyl 5-methoxypent-4-enoate** (CAS No. 143538-29-8), with the molecular formula $C_7H_{12}O_3$ and a molecular weight of 144.17 g/mol, is summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR Data

A publicly available 1H NMR spectrum for **Methyl 5-methoxypent-4-enoate** presents some inconsistencies, suggesting the presence of an ethyl ester group instead of the expected methyl ester.^[1] The reported data is presented below, followed by a predicted spectrum for the correct structure.

Table 1: Reported 1H NMR Data (400 MHz, $CDCl_3$)^[1]

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment (Reported)
6.98	dt, $J = 15.8, 6.4$ Hz	1H	$\text{CH}_2\text{CH}=\text{CH}$
5.82	dt, $J = 15.8, 6.4$ Hz	1H	$\text{CH}_2\text{CH}=\text{CH}$
4.15	q	2H	OCH_2CH_3
3.39	s	3H	OCH_3
1.28	t	3H	OCH_2CH_3

Note on Reported Data: The presence of a quartet at 4.15 ppm and a triplet at 1.28 ppm is characteristic of an ethyl group, which contradicts the compound's name.

Table 2: Predicted ^1H NMR Data for **Methyl 5-methoxypent-4-enoate**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment (Predicted)
~6.3 - 6.8	d	1H	$=\text{CH}-\text{OCH}_3$
~4.8 - 5.2	dt	1H	$-\text{CH}=\text{CH}-$
~3.67	s	3H	$-\text{COOCH}_3$
~3.55	s	3H	$=\text{CH}-\text{OCH}_3$
~2.4 - 2.6	m	2H	$-\text{CH}_2-\text{CH}=$
~2.3 - 2.5	t	2H	$-\text{C}(=\text{O})-\text{CH}_2-$

^{13}C NMR Data

No experimental ^{13}C NMR data was found in the public domain. The predicted chemical shifts are presented below.

Table 3: Predicted ^{13}C NMR Data

Chemical Shift (δ) ppm	Assignment (Predicted)
~173	C=O
~145	=CH-OCH ₃
~100	-CH=CH-
~56	=CH-OCH ₃
~51	-COOCH ₃
~33	-C(=O)-CH ₂ -
~29	-CH ₂ -CH=

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) data indicates a molecular ion peak consistent with the expected molecular weight.

Table 4: Mass Spectrometry Data

Technique	Parameter	Value
GC-MS	Retention Time	12.3 min[1]
m/z	144 [M] ⁺ [1]	

Infrared (IR) Spectroscopy

Specific experimental IR data for **Methyl 5-methoxypent-4-enoate** is not readily available. Predicted characteristic absorption bands are listed below.

Table 5: Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Functional Group
~2950	C-H stretch (sp ³)
~2850	C-H stretch (sp ³)
~1740	C=O stretch (ester)
~1650	C=C stretch (alkene)
~1240	C-O stretch (ester)
~1100	C-O stretch (ether)

Experimental Protocols

Detailed experimental protocols for the acquisition of the cited data are not available. However, a general methodology for each technique is outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: A sample of **Methyl 5-methoxypent-4-enoate** would be dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube.
- Data Acquisition: ¹H and ¹³C NMR spectra would be recorded on a spectrometer, for instance, a 400 MHz instrument. For ¹H NMR, standard parameters would be used, and for ¹³C NMR, a proton-decoupled sequence would be employed to simplify the spectrum. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Injection: A dilute solution of the compound in a volatile solvent would be injected into the GC.
- Chromatographic Separation: The sample would be vaporized and carried by an inert gas through a capillary column to separate it from any impurities.

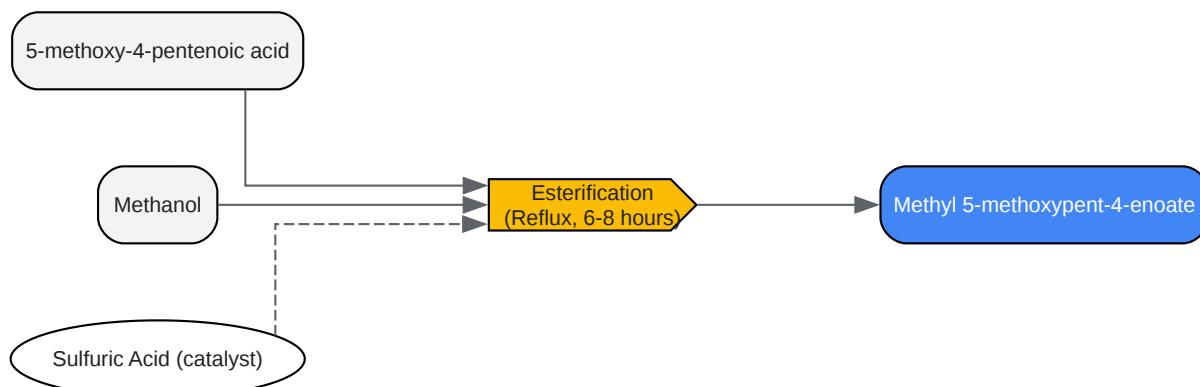
- Mass Analysis: The separated compound would then be ionized, typically by electron impact (EI), and the resulting fragments analyzed by a mass spectrometer to determine their mass-to-charge ratio (m/z).

Infrared (IR) Spectroscopy

- Sample Preparation: The IR spectrum could be obtained from a neat thin film of the liquid sample between two salt plates (e.g., NaCl or KBr) or as a solution in a suitable solvent.
- Data Acquisition: The sample would be analyzed using a Fourier-Transform Infrared (FTIR) spectrometer. The resulting spectrum would show the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of the functional groups present in the molecule.

Synthesis Workflow

Methyl 5-methoxypent-4-enoate can be synthesized via the esterification of 5-methoxy-4-pentenoic acid.



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Caption: Synthesis of **Methyl 5-methoxypent-4-enoate**.

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References

- 1. Methyl 5-methoxypent-4-enoate | 143538-29-8 | Benchchem [benchchem.com]
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